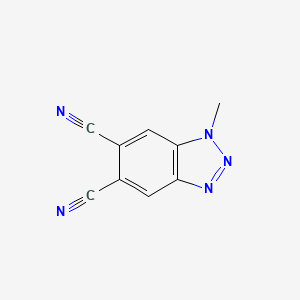
4-(2-Nitro-1-benzothiophen-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitro-1-benzothiophen-3-yl)morpholine is a heterocyclic compound that contains both a benzothiophene and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitro-1-benzothiophen-3-yl)morpholine typically involves the reaction of 2-nitrobenzothiophene with morpholine. One common method includes the nucleophilic substitution of 2-nitrobenzothiophene with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalytic amount of copper(I) iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitro-1-benzothiophen-3-yl)morpholine can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is 4-(2-Amino-1-benzothiophen-3-yl)morpholine.
Substitution: Electrophilic substitution reactions on the benzothiophene ring can yield various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
4-(2-Nitro-1-benzothiophen-3-yl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-(2-Nitro-1-benzothiophen-3-yl)morpholine is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways in biological systems. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The benzothiophene moiety may also interact with specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: This compound contains a benzothiadiazole ring instead of a benzothiophene ring.
(4-Methoxy-phenyl)-(2-nitro-benzo(b)thiophen-3-yl)-amine: This compound has a methoxyphenyl group instead of a morpholine moiety.
Uniqueness
4-(2-Nitro-1-benzothiophen-3-yl)morpholine is unique due to the presence of both a nitro group and a morpholine moiety attached to a benzothiophene ring
Properties
Molecular Formula |
C12H12N2O3S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
4-(2-nitro-1-benzothiophen-3-yl)morpholine |
InChI |
InChI=1S/C12H12N2O3S/c15-14(16)12-11(13-5-7-17-8-6-13)9-3-1-2-4-10(9)18-12/h1-4H,5-8H2 |
InChI Key |
MGGCKASVUORPDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(4-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11492962.png)
![3-(4-methoxy-6-{[2-(morpholin-4-yl)ethyl]amino}-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11492976.png)
![2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}acetamide](/img/structure/B11492980.png)
![(2-{[4-(1,3-Benzothiazol-2-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B11492983.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B11492985.png)
![3-{[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B11492990.png)
![ethyl (4-{[(5-bromofuran-2-yl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11492994.png)
![2'-amino-5,7',7'-trimethyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11492997.png)


![2-methoxy-N-[4-oxo-2-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-yl]benzamide](/img/structure/B11493027.png)
![Methyl 4-{[(ethoxycarbonyl)carbamoyl]amino}-1,2,5-oxadiazole-3-carboxylate 2-oxide](/img/structure/B11493031.png)
![Methyl [4-(cyclopropylsulfamoyl)-2-methylphenoxy]acetate](/img/structure/B11493040.png)
![6-amino-3-ethyl-3-methyl-8-oxo-7-phenyl-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11493046.png)
